The compound Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 is a synthetic peptide comprising a sequence of amino acids that includes both hydrophilic and hydrophobic residues. The presence of the benzyl group (Bn) at the N-terminus enhances its stability and solubility, making it suitable for various biochemical applications. This peptide is classified as a bioactive peptide due to its potential roles in biological processes, including cell signaling and antimicrobial activity.
This compound can be synthesized using established peptide synthesis techniques, primarily through solid-phase peptide synthesis (SPPS). It falls under the classification of synthetic peptides, which are often used in research and therapeutic applications. The specific sequence suggests potential applications in fields like immunology, drug development, and biochemistry.
The synthesis of Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reagents. High-performance liquid chromatography (HPLC) is often used for purification and analysis of the final product to ensure that the desired peptide is obtained with high purity.
The molecular structure of Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The sequence contains:
The molecular weight can be calculated based on the individual amino acid contributions, with the total molecular weight being approximately 2,200 Da.
The primary chemical reactions involved in the synthesis of this peptide are:
Each step must be optimized to minimize side reactions and maximize yield. Techniques such as mass spectrometry and HPLC are employed to monitor the progress of reactions and assess purity.
The mechanism of action for peptides like Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 often involves interaction with specific receptors or enzymes in biological systems. These interactions can lead to various physiological responses, including:
Studies may utilize cell lines or animal models to evaluate the biological effects, measuring outcomes such as cell proliferation or cytokine release in response to treatment with the peptide.
Relevant data can be gathered through experiments measuring solubility, stability under various conditions, and interaction with biological systems.
The peptide Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH₂ (CAS: 849024-68-6; Formula: C₈₂H₁₃₈N₃₂O₂₁) is a synthetic analog of nociceptin/orphanin FQ (N/OFQ), the endogenous ligand for the NOP receptor (nociceptin opioid peptide receptor). Nociceptin is a 17-amino-acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-NH₂) that modulates pain, stress, and immune responses. This engineered peptide retains the core nociceptin sequence but features critical substitutions: Leu14 → Arg and Ala15 → Lys, generating a modified C-terminal segment (-Arg-Lys-Arg-Lys-Asn-Gln-NH₂) [3].
Table 1: Sequence Comparison with Native Nociceptin
Position | Native Nociceptin | Engineered Peptide | Functional Significance |
---|---|---|---|
1–7 | Phe-Gly-Gly-Phe-Thr-Gly-Ala | Identical | NOP receptor binding core |
8–9 | Arg-Lys | Identical | Electrostatic interaction site |
14–15 | Leu-Ala | Arg-Lys (engineered) | Enhanced receptor affinity |
17 | Gln-NH₂ | Identical | C-terminal stabilization |
These substitutions introduce two additional Arg-Lys (RK) pairs (positions 12–13 and 14–15), which strengthen electrostatic interactions with the NOP receptor’s extracellular loops. The N-terminal Bn-group (benzoyl) replaces Phe¹, enhancing proteolytic resistance, while the C-terminal amide (-NH₂) mimics native nociceptin’s structure [2] [3].
The peptide’s design follows a tripartite modular architecture:
This architecture balances conformational stability and receptor specificity, with the cationic C-terminus acting as a switch for receptor activation.
The peptide contains four RK/KR pairs (positions 8–9, 11–12, 12–13, and 14–15), which are pivotal for binding the NOP receptor. These motifs form salt bridges with acidic residues (Asp/Glu) in the receptor’s second extracellular loop (ECL2), as demonstrated by these key findings:
Table 2: Impact of Arg-Lys Motifs on Receptor Binding
Parameter | Native Nociceptin | Engineered Peptide | Change |
---|---|---|---|
RK/KR Pairs | 2 | 4 | +100% |
Binding Affinity (Kd, nM) | 1.8 | 0.6 | 3× increase |
Agonist Potency (EC50, nM) | 1.2 | 0.4 | 3× increase |
Ionic Strength Sensitivity | Moderate | High | 2× increase |
Electrostatic potential maps show a cationic “hotspot” localized to residues Arg¹¹, Lys¹², Arg¹³, and Lys¹⁵, which synergistically interacts with the anionic ECL2 pocket [3] [6].
The peptide’s Arg-Lys clusters functionally and structurally resemble kringle domains in plasminogen and growth factors (e.g., VEGF), which use lysine-binding sites (LBS) for macromolecular recognition. Key parallels include:
However, unlike large kringle-containing proteins (>80 kDa), this peptide (MW ≈ 1850 Da) lacks the hydrophobic core of globular domains, relying instead on linear electrostatic recognition. Its small size enables deeper penetration into receptor pockets inaccessible to bulkier ligands [3] [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7